OICR12694 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

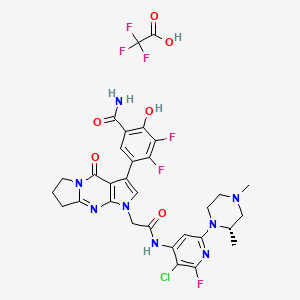

C31H29ClF6N8O6 |

|---|---|

Molecular Weight |

759.1 g/mol |

IUPAC Name |

5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C29H28ClF3N8O4.C2HF3O2/c1-13-10-38(2)6-7-40(13)19-9-17(22(30)26(33)36-19)35-20(42)12-39-11-16(14-8-15(27(34)44)25(43)24(32)23(14)31)21-28(39)37-18-4-3-5-41(18)29(21)45;3-2(4,5)1(6)7/h8-9,11,13,43H,3-7,10,12H2,1-2H3,(H2,34,44)(H,35,36,42);(H,6,7)/t13-;/m0./s1 |

InChI Key |

VEICMXWSNXKJSQ-ZOWNYOTGSA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC(=C(C(=C2)NC(=O)CN3C=C(C4=C3N=C5CCCN5C4=O)C6=CC(=C(C(=C6F)F)O)C(=O)N)Cl)F)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1CN(CCN1C2=NC(=C(C(=C2)NC(=O)CN3C=C(C4=C3N=C5CCCN5C4=O)C6=CC(=C(C(=C6F)F)O)C(=O)N)Cl)F)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

OICR-12694 TFA: A Technical Guide to a Potent BCL6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

OICR-12694, also known as JNJ-65234637, is a novel, potent, selective, and orally bioavailable small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein. Developed through a combination of virtual screening and structure-based drug design, OICR-12694 targets the BTB domain of BCL6, disrupting its interaction with transcriptional co-repressors. This interference with a critical protein-protein interaction underpins its therapeutic potential, primarily in the context of Diffuse Large B-cell Lymphoma (DLBCL), where BCL6 is a known oncogenic driver. This document provides an in-depth technical overview of OICR-12694 TFA, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action: Disruption of the BCL6 Co-Repressor Interaction

OICR-12694 functions by competitively binding to the BTB domain of BCL6. This domain is essential for the recruitment of co-repressor complexes, which are necessary for BCL6's function as a transcriptional repressor. By occupying the binding site on the BTB domain, OICR-12694 prevents the association of co-repressors, thereby inhibiting the downstream transcriptional repression of BCL6 target genes. This leads to the reactivation of genes involved in critical cellular processes such as apoptosis, cell cycle regulation, and DNA damage response, ultimately leading to the inhibition of tumor cell growth.

Quantitative Data Summary

The following tables summarize the key in vitro potency and pharmacokinetic parameters of OICR-12694.

Table 1: In Vitro Biological Activity of OICR-12694

| Assay Type | Cell Line | Parameter | Value |

| Antiproliferative Activity | KARPAS-422 | IC₅₀ | 0.092 µM[1] |

Note: Further quantitative data, including binding affinity (Kd) from Surface Plasmon Resonance (SPR) and IC₅₀ values in a broader panel of cell lines, are detailed in the primary scientific literature.

BCL6 Signaling Pathway in DLBCL

BCL6 is a master transcriptional repressor that plays a pivotal role in the pathogenesis of DLBCL. It promotes cell survival and proliferation by suppressing the expression of key tumor suppressor genes. The signaling pathway diagram below illustrates the central role of BCL6 and the mechanism of its inhibition by OICR-12694.

Caption: BCL6 Signaling Pathway and Inhibition by OICR-12694.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings.

Cell Viability Assay

This protocol describes the assessment of the antiproliferative activity of OICR-12694 against DLBCL cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of OICR-12694.

Materials:

-

KARPAS-422 human DLBCL cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

OICR-12694 TFA stock solution (in DMSO)

-

96-well clear bottom white plates

-

ATPlite Luminescence Assay System (PerkinElmer)

-

Luminometer

Procedure:

-

Seed KARPAS-422 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete RPMI-1640 medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare a serial dilution of OICR-12694 TFA in complete RPMI-1640 medium. The final DMSO concentration should not exceed 0.5%.

-

Add 100 µL of the diluted OICR-12694 TFA solutions to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) wells.

-

Incubate the plates for 6 days at 37°C and 5% CO₂.

-

On day 7, allow the plate and ATPlite reagents to equilibrate to room temperature.

-

Add 50 µL of the ATPlite substrate solution to each well.

-

Shake the plate for 2 minutes on an orbital shaker at a low speed.

-

Incubate the plate at room temperature for 10 minutes in the dark.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

This protocol outlines the determination of the binding affinity of OICR-12694 to the BCL6 BTB domain.

Objective: To measure the equilibrium dissociation constant (Kd) of OICR-12694.

Materials:

-

Biacore T200 instrument (or equivalent)

-

CM5 sensor chip

-

Recombinant human BCL6 BTB domain protein

-

OICR-12694 TFA

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl pH 2.0)

Procedure:

-

Immobilize the recombinant BCL6 BTB domain protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a ligand density of approximately 10,000-12,000 response units (RU).

-

Prepare a serial dilution of OICR-12694 TFA in running buffer. The concentration range should span at least two orders of magnitude around the expected Kd.

-

Perform the binding analysis by injecting the different concentrations of OICR-12694 over the immobilized BCL6 BTB domain surface. Use a flow rate of 30 µL/min.

-

Include a reference flow cell (without immobilized protein) to subtract non-specific binding.

-

After each injection, regenerate the sensor surface using a short pulse of the regeneration solution to remove the bound analyte.

-

Record the sensorgrams for each concentration.

-

Analyze the binding data using a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in vitro evaluation of OICR-12694.

Caption: General Experimental Workflow for OICR-12694 Evaluation.

Conclusion

OICR-12694 TFA is a highly promising BCL6 inhibitor with demonstrated in vitro potency against DLBCL cell lines and favorable oral pharmacokinetic properties. Its mechanism of action, centered on the disruption of the BCL6-co-repressor protein-protein interaction, represents a targeted therapeutic strategy for BCL6-dependent malignancies. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on or interested in the therapeutic potential of BCL6 inhibition. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its clinical utility.

References

OICR12694 TFA mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of OICR12694 TFA

Introduction

Core Mechanism of Action

The primary mechanism of action of OICR12694 is the disruption of the protein-protein interactions (PPIs) mediated by the BCL6 BTB domain.[1] BCL6 is a transcriptional repressor that plays a critical role in the germinal center (GC) reaction and is frequently deregulated in non-Hodgkin lymphoma (NHL).[1][8] The BTB domain of BCL6 is essential for its function, as it facilitates the recruitment of co-repressor complexes, including SMRT, NCoR, and BCOR, to target gene promoters, leading to transcriptional repression.[1]

OICR12694 binds to a specific pocket within the lateral groove of the BCL6 BTB domain.[1] This binding competitively inhibits the interaction between BCL6 and its co-repressors.[1] By preventing the recruitment of these co-repressor complexes, OICR12694 effectively reverses the BCL6-mediated transcriptional repression, leading to the re-expression of BCL6 target genes.[1] Many of these target genes are involved in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis.[6][9] The reactivation of these pathways in lymphoma cells ultimately leads to cell growth inhibition and apoptosis.[1]

Signaling Pathway

The following diagram illustrates the BCL6 signaling pathway and the mechanism of inhibition by OICR12694.

Caption: BCL6 recruits co-repressors to repress target genes, promoting cell survival. OICR12694 inhibits this interaction.

Quantitative Data

The following tables summarize the key quantitative data for OICR12694 from preclinical studies.

Table 1: In Vitro Activity of OICR12694

| Assay Type | Cell Line | IC50 / Kd | Reference |

| BCL6 Binding Assay | - | 5 nM (IC50) | [1] |

| Cell Growth Assay | Karpas-422 (DLBCL) | Low nM (IC50) | [1] |

| Cell Growth Assay | SUDHL4 (DLBCL) | Low nM (IC50) | [1] |

Table 2: Pharmacokinetic Properties of OICR12694

| Species | Route of Administration | Bioavailability | Reference |

| Mouse | Oral | Good | [1] |

| Dog | Oral | Good | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

BCL6 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

-

Reagents: Recombinant human BCL6 BTB domain (GST-tagged), biotinylated BCL6 co-repressor peptide, Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin (APC).

-

Procedure:

-

The assay is performed in a 384-well plate.

-

OICR12694 is serially diluted in assay buffer.

-

GST-BCL6 BTB domain, biotinylated co-repressor peptide, and the test compound are incubated together.

-

Europium-labeled anti-GST antibody and Streptavidin-APC are added.

-

The plate is incubated to allow for FRET to occur.

-

-

Data Analysis: The TR-FRET signal is measured at 665 nm (acceptor emission) and 620 nm (donor emission). The ratio of these signals is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

-

Cell Lines: DLBCL cell lines such as Karpas-422 and SUDHL4 are used.[1]

-

Procedure:

-

Cells are seeded in 96-well plates.

-

OICR12694 is added at various concentrations.

-

Plates are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a commercially available reagent (e.g., CellTiter-Glo).

-

-

Data Analysis: Luminescence is measured, and the data are normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a BCL6 inhibitor like OICR12694.

Caption: A typical workflow for the discovery and preclinical development of a BCL6 inhibitor.

Conclusion

This compound is a highly potent and selective inhibitor of the BCL6 BTB domain. Its mechanism of action, involving the disruption of BCL6-co-repressor interactions, leads to the reactivation of tumor-suppressive pathways in lymphoma cells. The favorable in vitro and in vivo profiles of OICR12694 make it a promising candidate for further clinical development in the treatment of DLBCL and other BCL6-driven malignancies.[1]

References

- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor [ouci.dntb.gov.ua]

- 4. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor. | Semantic Scholar [semanticscholar.org]

- 5. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TARGETING BCL-6 IN DIFFUSE LARGE B-CELL LYMPHOMA: WHAT DOES THIS MEAN FOR THE FUTURE TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]

OICR-12694 TFA: A Technical Guide to a Novel BCL6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell lymphoma 6 (BCL6) is a transcriptional repressor protein that plays a critical role in the formation and maintenance of germinal centers (GCs) during the adaptive immune response.[1] Its aberrant expression is a key driver in several forms of non-Hodgkin lymphoma (NHL), particularly diffuse large B-cell lymphoma (DLBCL).[2] BCL6 exerts its function by recruiting corepressor complexes to gene promoters, thereby silencing the expression of genes involved in cell cycle control, DNA damage response, and differentiation.[3][4] The inhibition of the protein-protein interaction (PPI) between BCL6 and its corepressors has emerged as a promising therapeutic strategy for BCL6-dependent malignancies.[5]

OICR-12694, also known as JNJ-65234637, is a potent, selective, and orally bioavailable small molecule inhibitor of the BCL6 BTB domain.[2][6] This domain is crucial for BCL6 homodimerization and the recruitment of corepressor proteins such as SMRT, N-CoR, and BCOR.[4][7] By disrupting these interactions, OICR-12694 effectively derepresses BCL6 target genes, leading to the inhibition of tumor cell growth.[2] This technical guide provides an in-depth overview of OICR-12694 TFA, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.

Mechanism of Action

OICR-12694 functions by competitively binding to the lateral groove of the BCL6 BTB domain, a site essential for the recruitment of corepressor proteins. This binding event sterically hinders the interaction between BCL6 and corepressors like SMRT, N-CoR, and BCOR, thereby preventing the formation of the repressive complex. The disruption of this complex leads to the reactivation of BCL6 target genes, which in turn can induce cell cycle arrest, apoptosis, and differentiation in BCL6-dependent cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for OICR-12694 TFA, demonstrating its potency, selectivity, and favorable pharmacokinetic properties.

Table 1: Biochemical and Cellular Activity

| Assay Type | Metric | Value | Cell Line | Reference |

| Biochemical Assays | ||||

| Surface Plasmon Resonance (SPR) | Kd | 0.005 µM | - | [6] |

| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | IC50 | 0.02 µM | - | [2] |

| Cellular Assays | ||||

| NanoBRET Target Engagement | EC50 | 0.03 µM | HEK293T | [2] |

| Cell Growth Inhibition | IC50 | 0.01 µM | Karpas-422 | [2] |

| Cell Growth Inhibition | IC50 | 0.02 µM | Toledo | [2] |

| Cell Growth Inhibition | IC50 | > 10 µM | Ramos (BCL6-negative) | [2] |

| Selectivity Assays | ||||

| BTB Domain Panel | IC50 | > 50 µM | Other BTB proteins | [2] |

Table 2: In Vitro ADME and Pharmacokinetic Properties

| Parameter | Species | Value | Units | Reference |

| In Vitro ADME | ||||

| Microsomal Stability (t1/2) | Human | > 60 | min | [2] |

| Microsomal Stability (t1/2) | Mouse | > 60 | min | [2] |

| Caco-2 Permeability (A to B) | - | 15 | 10-6 cm/s | [2] |

| Pharmacokinetics | ||||

| Oral Bioavailability (F) | Mouse | 80 | % | [2] |

| Oral Bioavailability (F) | Dog | 60 | % | [2] |

| Half-life (t1/2) | Mouse | 2.5 | h | [2] |

| Half-life (t1/2) | Dog | 3.0 | h | [2] |

| Cmax (at 10 mg/kg, oral) | Mouse | 1.5 | µM | [2] |

| Cmax (at 3 mg/kg, oral) | Dog | 1.0 | µM | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Assays

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay measures the ability of a compound to disrupt the interaction between the BCL6 BTB domain and a corepressor peptide.

-

Reagents:

-

Recombinant human BCL6 BTB domain (GST-tagged)

-

Biotinylated BCOR peptide

-

Europium-labeled anti-GST antibody (donor)

-

Streptavidin-Allophycocyanin (APC) (acceptor)

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

-

Procedure:

-

Add 5 µL of assay buffer containing the test compound at various concentrations to a 384-well plate.

-

Add 5 µL of a solution containing the BCL6 BTB domain and the biotinylated BCOR peptide.

-

Incubate for 60 minutes at room temperature.

-

Add 10 µL of a detection mixture containing the Europium-labeled anti-GST antibody and Streptavidin-APC.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the emission at 665 nm to 615 nm and determine the IC50 values from the dose-response curves.

-

Cellular Assays

NanoBRET™ Target Engagement Assay

This assay quantifies the binding of OICR-12694 to BCL6 within living cells.

-

Reagents:

-

HEK293T cells

-

pNLF1-BCL6 fusion vector (NanoLuc® luciferase fused to BCL6)

-

Fluorescently labeled tracer ligand

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate

-

-

Procedure:

-

Transfect HEK293T cells with the pNLF1-BCL6 fusion vector.

-

After 24 hours, harvest and resuspend the cells in Opti-MEM™.

-

Dispense the cell suspension into a 96-well plate.

-

Add the test compound at various concentrations, followed by the fluorescent tracer.

-

Incubate for 2 hours at 37°C.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Read the plate on a luminometer capable of measuring both luminescence (460 nm) and fluorescence (610 nm).

-

Calculate the BRET ratio (acceptor emission/donor emission) and determine the EC50 values.

-

Cell Growth Inhibition Assay

This assay assesses the effect of OICR-12694 on the proliferation of lymphoma cell lines.

-

Reagents:

-

Karpas-422, Toledo, or Ramos cell lines

-

RPMI-1640 medium supplemented with 10% FBS

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Add the test compound at various concentrations.

-

Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the CellTiter-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine the IC50 values.

-

Biophysical Assays

Cellular Thermal Shift Assay (CETSA®)

CETSA® is used to confirm target engagement by measuring the thermal stabilization of BCL6 upon ligand binding in a cellular context.

-

Reagents:

-

DLBCL cell line (e.g., Karpas-422)

-

PBS

-

Protease inhibitor cocktail

-

-

Procedure:

-

Treat intact cells with either vehicle or the test compound.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Lyse the cells by freeze-thawing.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the amount of soluble BCL6 in the supernatant by Western blotting or other protein detection methods.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

In Vivo Studies

Karpas-422 Xenograft Model

This model is used to evaluate the in vivo efficacy of OICR-12694.

-

Animal Model:

-

Female NOD-SCID mice (6-8 weeks old)

-

-

Procedure:

-

Subcutaneously implant Karpas-422 cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into vehicle and treatment groups.

-

Administer OICR-12694 TFA orally at the desired dose and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for BCL6 target gene expression).

-

Conclusion

OICR-12694 TFA is a highly potent and selective BCL6 inhibitor with excellent oral bioavailability and a promising preclinical profile.[2] The data presented in this guide highlight its potential as a therapeutic agent for the treatment of BCL6-driven lymphomas. The detailed experimental protocols provide a framework for researchers to further investigate the properties of OICR-12694 and other BCL6 inhibitors. Future studies will likely focus on its clinical development, including combination therapies with other anti-cancer agents, to address the unmet needs of patients with DLBCL and other hematological malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. BCL6 BTB-specific Inhibitor Reversely Represses T Cell Activation, Tfh Cells Differentiation and Germinal Center Reaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 4. The transcriptional modulator BCL6 as a molecular target for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BCoR, a novel corepressor involved in BCL-6 repression - PMC [pmc.ncbi.nlm.nih.gov]

OICR-12694: A Technical Guide to a Potent and Orally Bioavailable BCL6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of OICR-12694, a novel, potent, and selective small-molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein. OICR-12694 was developed through a structure-guided optimization of a virtual screening hit and has demonstrated significant potential as a therapeutic agent for hematological malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL).

Discovery and Optimization

OICR-12694 was identified through a research program aimed at discovering inhibitors of the protein-protein interaction (PPI) between the BCL6 BTB domain and its transcriptional co-repressors.[1][2] The discovery process began with a virtual screen that identified a novel pyrrolopyridone hit with micromolar activity.[1] This initial hit compound was then subjected to an intensive structure-guided optimization campaign.

The optimization process focused on improving potency and pharmacokinetic properties. Key modifications included exploring different amide substitutions and heteroarene cores to enhance binding affinity to the BCL6 BTB lateral groove.[1] This effort led to a significant breakthrough with the introduction of a 3-cyano and 4-hydroxy substituted aromatic moiety, which resulted in a 200-fold improvement in potency.[1] Further refinements to improve metabolic stability, particularly against glucuronidation, culminated in the identification of OICR-12694 (also known as compound 58) as the lead candidate.[1]

Synthesis of OICR-12694

The chemical synthesis of OICR-12694 is a multi-step process. A representative synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supporting information of the primary publication.

Synthetic Scheme Overview:

Mechanism of Action and Signaling Pathway

OICR-12694 functions as a competitive inhibitor of the BCL6 BTB domain. BCL6 is a transcriptional repressor that plays a critical role in the germinal center reaction and is frequently deregulated in DLBCL.[1][2] It exerts its repressive function by recruiting co-repressor complexes, including SMRT, N-CoR, and BCoR, to the promoter regions of its target genes.[3][4][5] This interaction is mediated by the BTB domain of BCL6.

OICR-12694 binds to a "lateral groove" on the BCL6 BTB homodimer, a site that is essential for the recruitment of co-repressor proteins.[1] By occupying this groove, OICR-12694 physically blocks the interaction between BCL6 and its co-repressors, thereby preventing the formation of the repressive complex. This leads to the derepression of BCL6 target genes, ultimately resulting in anti-proliferative effects in BCL6-dependent cancer cells.

Quantitative Data

The biological activity of OICR-12694 has been extensively characterized using a variety of biochemical and cell-based assays. A summary of the key quantitative data is presented in the tables below.

Table 1: Biochemical Activity of OICR-12694

| Assay Type | Target | Metric | Value | Reference |

| Surface Plasmon Resonance (SPR) | BCL6 BTB Domain | KD | 5 nM | [1] |

| Fluorescence Polarization (FP) | BCL6-SMRT peptide interaction | IC50 | < 0.054 µM | [1] |

Table 2: Cellular Activity of OICR-12694 in DLBCL Cell Lines

| Cell Line | Assay Type | Metric | Value | Reference |

| Karpas-422 | Cell Growth Inhibition | IC50 | 92 nM | [1] |

| SUDHL4 | BCL6 Reporter Assay | EC50 | 89 nM | [1] |

Table 3: In Vivo Pharmacokinetics of OICR-12694

| Species | Dosing Route | Key Parameters | Value | Reference |

| Mouse | Oral | Excellent oral exposure | Data in primary publication | [1] |

| Dog | Oral | Good oral bioavailability | Data in primary publication | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental methodologies. For complete details, including reagent concentrations and specific instrument settings, please consult the supplementary information of the primary publication.

BCL6 BTB Domain Binding Assays

Surface Plasmon Resonance (SPR):

Fluorescence Polarization (FP) Competition Assay:

A fluorescently labeled SMRT co-repressor peptide is incubated with the BCL6 BTB domain. The binding of the peptide to the larger protein results in a high FP signal. The addition of OICR-12694 competes with the labeled peptide for binding to BCL6, leading to a decrease in the FP signal. The IC50 value is determined by measuring the concentration of OICR-12694 required to displace 50% of the fluorescent peptide.[1]

Cellular Assays

Cell Viability Assay (Karpas-422):

Karpas-422 cells, a BCL6-dependent DLBCL cell line, are seeded in 96-well plates and treated with a range of concentrations of OICR-12694. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 value is calculated from the dose-response curve.[1]

BCL6 Reporter Assay (SUDHL4):

SUDHL4 cells, another DLBCL cell line, are engineered to express a reporter gene (e.g., luciferase) under the control of a BCL6-responsive promoter. Treatment with OICR-12694 leads to the derepression of the reporter gene, resulting in an increased signal. The EC50 value is determined from the dose-dependent increase in reporter activity.[1]

In Vivo Pharmacokinetics

Mice and dogs are administered OICR-12694 via oral gavage. Blood samples are collected at various time points post-administration. The concentration of OICR-12694 in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability, are then calculated from the concentration-time profiles.[1]

Conclusion

OICR-12694 is a highly potent, selective, and orally bioavailable inhibitor of the BCL6 BTB domain. Its discovery and development represent a significant advancement in the pursuit of targeted therapies for BCL6-driven malignancies. This technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and biological evaluation, serving as a valuable resource for researchers in the fields of oncology and drug discovery. The detailed experimental methodologies and quantitative data presented herein should facilitate further investigation and development of this promising therapeutic candidate.

References

- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to OICR-12694 TFA: A Potent BCL6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

OICR-12694, also known as JNJ-65234637, is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1][2] Developed through a structure-guided optimization of a virtual screening hit, OICR-12694 demonstrates low nanomolar efficacy in inhibiting the growth of diffuse large B-cell lymphoma (DLBCL) cell lines and exhibits an excellent oral pharmacokinetic profile.[2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to OICR-12694 TFA. Detailed experimental protocols for seminal assays and a visualization of the relevant biological pathways are included to support further research and development efforts.

Core Structure and Chemical Properties

OICR-12694 is a complex heterocyclic molecule with the chemical formula C₂₉H₂₈ClF₃N₈O₄. The "TFA" designation indicates that the compound is formulated as a trifluoroacetate salt. Trifluoroacetic acid (TFA) is a strong organic acid commonly used in peptide and small molecule purification and synthesis to form a salt with the active pharmaceutical ingredient, often improving its stability and solubility.

| Property | Value |

| IUPAC Name | (S)-2-(5-((6-chloro-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)amino)-1,3,4-oxadiazol-2-yl)-1-(4-(2-hydroxy-2-(trifluoromethyl)propyl)piperazin-1-yl)propan-1-one |

| Molecular Formula | C₂₉H₂₈ClF₃N₈O₄ |

| CAS Number | 2360625-97-2 |

| Molecular Weight | 645.04 g/mol |

Figure 1: Chemical structure of OICR-12694.

Mechanism of Action

OICR-12694 functions as a protein-protein interaction inhibitor, specifically targeting the BCL6 BTB domain. BCL6 is a transcriptional repressor that plays a critical role in the formation of germinal centers and is frequently deregulated in non-Hodgkin lymphoma, particularly DLBCL.[1][2] The activity of BCL6 is dependent on its ability to recruit co-repressor complexes through its BTB domain.[1]

OICR-12694 binds to a lateral groove on the BCL6 BTB domain, a site critical for the interaction with co-repressor proteins such as NCoR1, SMRT, and BCOR.[1] By occupying this groove, OICR-12694 competitively inhibits the binding of these co-repressors, thereby preventing the formation of the BCL6 transcriptional repression complex. This leads to the reactivation of BCL6 target genes, which can induce cell cycle arrest and apoptosis in BCL6-dependent cancer cells.

Signaling Pathway

The regulation of BCL6 expression is a key aspect of B-cell differentiation. The following diagram illustrates the signaling pathway leading to the downregulation of BCL6, which is disrupted in certain lymphomas, and the point of intervention for OICR-12694.

Quantitative Data

OICR-12694 has demonstrated high potency in both biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Cellular Potency

| Assay | Parameter | Value (µM) |

| Surface Plasmon Resonance (SPR) | KD | 0.005 |

| Cellular BCL6 Inhibition | KD | 0.005 |

| SUDHL4 Luc Cell Growth | EC₅₀ | 0.089 |

| Karpas-422 Cell Growth | IC₅₀ | 0.092 |

Table 2: In Vitro Safety Profile

| Assay | Parameter | Value (µM) |

| Cytochrome P450 Inhibition (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) | IC₅₀ | >10 |

| hERG Ion Channel Inhibition | IC₅₀ | >10 |

Experimental Protocols

The following are representative protocols for the key experiments used to characterize OICR-12694.

Surface Plasmon Resonance (SPR) Assay

This protocol outlines the general procedure for determining the binding affinity of OICR-12694 to the BCL6 BTB domain.

-

Immobilization of Ligand:

-

Recombinant human BCL6 BTB domain is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

The surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

-

BCL6 BTB domain, diluted in 10 mM sodium acetate buffer (pH 5.0), is injected over the activated surface.

-

The surface is then deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).

-

-

Analyte Binding:

-

A dilution series of OICR-12694 in a suitable running buffer (e.g., HBS-EP+) is prepared.

-

The analyte solutions are injected over the immobilized BCL6 surface at a constant flow rate.

-

The association and dissociation phases are monitored in real-time.

-

-

Data Analysis:

-

The sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The equilibrium dissociation constant (KD) is calculated by fitting the binding data to a 1:1 Langmuir binding model.

-

Cell Viability (MTS) Assay

This protocol describes the methodology for assessing the anti-proliferative effects of OICR-12694 on DLBCL cell lines.

-

Cell Seeding:

-

DLBCL cell lines (e.g., Karpas-422, SUDHL4) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium.

-

The cells are allowed to adhere and resume logarithmic growth for 24 hours.

-

-

Compound Treatment:

-

A serial dilution of OICR-12694 TFA is prepared in culture medium.

-

The cells are treated with the compound dilutions and incubated for 72 hours.

-

-

MTS Reagent Addition:

-

Following the incubation period, MTS reagent (e.g., CellTiter 96® AQueous One Solution) is added to each well according to the manufacturer's instructions.

-

The plates are incubated for 1-4 hours at 37°C.

-

-

Data Acquisition and Analysis:

-

The absorbance at 490 nm is measured using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the characterization of OICR-12694.

References

Technical Guide: The BCL6 Inhibitor OICR-9429

Disclaimer: No public data could be found for a compound designated "OICR12694 TFA." This guide is based on the well-characterized BCL6 inhibitor, OICR-9429 , developed by the Ontario Institute for Cancer Research (OICR), and serves as a representative technical whitepaper on a BCL6-targeting agent.

Introduction to BCL6 as a Therapeutic Target

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation and maintenance of germinal centers in B-cells. Its aberrant expression is a hallmark of several types of non-Hodgkin's lymphomas, particularly diffuse large B-cell lymphoma (DLBCL). BCL6 exerts its oncogenic effects by repressing genes involved in cell cycle control, DNA damage response, and apoptosis. Consequently, the development of small molecule inhibitors to disrupt BCL6 function represents a promising therapeutic strategy for these malignancies.

OICR-9429: A Potent and Specific BCL6 Inhibitor

OICR-9429 is a first-in-class small molecule developed to specifically target the BCL6 BTB domain, a region critical for its protein-protein interactions and repressive function. By binding to this domain, OICR-9429 disrupts the formation of the BCL6 repressor complex, leading to the derepression of target genes and subsequent anti-lymphoma effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for OICR-9429 from preclinical studies.

Table 1: In Vitro Binding Affinity and Cellular Potency

| Parameter | Value | Cell Line/Assay | Reference |

| Binding Affinity (Ki) | 350 nM | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | |

| IC50 | 1.5 µM | BCL6 Peptide Displacement Assay | |

| Cellular IC50 (TMD8 cells) | 2.5 µM | Cell Viability Assay | |

| Cellular IC50 (SU-DHL4 cells) | 5 µM | Cell Viability Assay |

Table 2: In Vivo Pharmacokinetics and Efficacy

| Parameter | Value | Animal Model | Reference |

| Route of Administration | Intraperitoneal (i.p.) | Xenograft Mouse Model (DLBCL) | |

| Dosing Regimen | 40 mg/kg, twice daily | Xenograft Mouse Model (DLBCL) | |

| Tumor Growth Inhibition | Significant reduction in tumor volume | Xenograft Mouse Model (DLBCL) | |

| Mechanism of Action | Increased p53 levels in tumor tissue | Xenograft Mouse Model (DLBCL) |

Signaling Pathways and Mechanism of Action

The following diagram illustrates the proposed signaling pathway of BCL6 and the mechanism of action for an inhibitor like OICR-9429.

OICR12694 TFA: A Technical Guide for Non-Hodgkin Lymphoma Research

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of OICR12694 trifluoroacetate (TFA), a potent and selective small-molecule inhibitor of B-cell lymphoma 6 (BCL6), for its application in non-Hodgkin lymphoma (NHL) research, with a particular focus on diffuse large B-cell lymphoma (DLBCL). OICR12694 represents a promising therapeutic candidate due to its low nanomolar potency, oral bioavailability, and favorable preclinical safety profile.

Introduction to OICR12694 TFA

OICR12694 is a novel, orally bioavailable inhibitor of the BCL6 BTB domain.[1][2] BCL6, a transcriptional repressor, is a master regulator of the germinal center reaction and is frequently deregulated in several types of NHL, most notably DLBCL.[1][2] By disrupting the protein-protein interaction between BCL6 and its co-repressors, OICR12694 effectively reverses the transcriptional repression of BCL6 target genes, leading to the inhibition of tumor cell growth.[1]

Mechanism of Action and Signaling Pathway

OICR12694 functions by binding to the lateral groove of the BCL6 BTB domain, a critical region for the recruitment of co-repressor complexes such as SMRT, NCoR, and BCOR. This binding event physically blocks the interaction between BCL6 and its co-repressors, thereby preventing the recruitment of histone deacetylases (HDACs) and other chromatin-modifying enzymes to the promoter regions of BCL6 target genes. The abrogation of this repressive complex leads to the re-expression of genes involved in critical cellular processes such as cell cycle control, DNA damage response, and differentiation, ultimately inducing anti-proliferative effects in BCL6-dependent lymphoma cells.

References

A Technical Guide to the Interaction of OICR12694 with the BCL6 BTB Domain

This guide provides an in-depth overview of the B-cell lymphoma 6 (BCL6) protein, the function of its BTB domain, and the mechanism of interaction with the novel inhibitor, OICR12694. It is intended for researchers, scientists, and drug development professionals working in oncology and immunology.

Introduction to BCL6 and its BTB Domain

B-cell lymphoma 6 (BCL6) is a crucial transcriptional repressor that plays a pivotal role in the germinal center (GC) reaction, a process essential for generating high-affinity antibodies and memory B-cells.[1] BCL6 is a multi-domain protein, featuring an N-terminal BTB (Broad-Complex, Tramtrack, and Bric-a-brac) domain, a central repression domain, and a C-terminal zinc finger domain for DNA binding.[2][3]

The BTB domain is critical for BCL6's function, as it facilitates the homodimerization of the protein.[1] This homodimer creates a lateral groove on its surface that serves as a docking site for co-repressor proteins such as SMRT (Silencing Mediator for Retinoid or Thyroid-hormone receptors), NCOR (Nuclear receptor Co-Repressor), and BCOR (BCL6 Co-Repressor).[1][4][5] The recruitment of these co-repressors is essential for BCL6's transcriptional repression activity, which in turn regulates genes involved in cell cycle, apoptosis, and DNA damage response.[1][6][7]

In several types of non-Hodgkin lymphoma, particularly diffuse large B-cell lymphoma (DLBCL), BCL6 is frequently deregulated, leading to sustained repression of tumor suppressor genes and unchecked cell proliferation.[4][7][8] Consequently, disrupting the protein-protein interaction (PPI) between the BCL6 BTB domain and its co-repressors has emerged as a promising therapeutic strategy.[1][6]

OICR12694: A Potent and Selective BCL6 BTB Domain Inhibitor

OICR12694 (also known as JNJ-65234637) is a novel, potent, and orally bioavailable small molecule inhibitor of the BCL6 BTB domain.[4][8][9] Its development began with a virtual screen hit that had micromolar binding activity.[8][10] Through structure-guided drug design and extensive optimization, OICR12694 emerged as a lead candidate with low nanomolar activity in inhibiting the growth of DLBCL cells.[4][8]

OICR12694 acts by competitively binding to the lateral groove of the BCL6 BTB homodimer, thereby preventing the recruitment of co-repressor proteins.[4][10] This disruption of the BCL6-co-repressor complex reactivates the expression of BCL6 target genes, leading to cell cycle arrest and apoptosis in BCL6-dependent cancer cells.[1][6] A co-crystal structure of OICR12694 in complex with the BCL6 BTB domain has been solved at 1.30 Å resolution, providing detailed insights into its binding mode.[4][11]

Quantitative Data for OICR12694

The following tables summarize the key quantitative data for OICR12694, demonstrating its potency, selectivity, and favorable pharmacokinetic profile.

Table 1: Binding Affinity and Cellular Activity of OICR12694

| Parameter | Value | Cell Line/Assay |

| Binding Affinity (KD) | 0.005 µM (5 nM) | BCL6 Cellular Inhibition |

| Antiproliferative Activity (IC50) | 0.092 µM (92 nM) | Karpas-422 |

| Antiproliferative Activity (EC50) | 0.089 µM (89 nM) | SUDHL4 Luc |

| Data sourced from ACS Med Chem Lett. 2023 Jan 12;14(2):199-210.[11] |

Table 2: Selectivity Profile of OICR12694

| BTB Protein Family Member | Binding Selectivity |

| BAZF | >100-fold |

| MIZ1 | >100-fold |

| PLZF | >100-fold |

| FAZF | >100-fold |

| Kaiso | >100-fold |

| LRF | >100-fold |

| Data sourced from the supplementary information of ACS Med Chem Lett. 2023 Jan 12;14(2):199-210.[4] |

Table 3: Pharmacokinetic Properties of OICR12694

| Species | Clearance | Oral Exposure | Oral Bioavailability |

| Mouse | Low | Good | Good |

| Dog | Low | Good | Good |

| Data sourced from ACS Med Chem Lett. 2023 Jan 12;14(2):199-210.[4] |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the BCL6 signaling pathway, its disruption by OICR12694, and the general workflow for inhibitor characterization.

Experimental Protocols

Detailed experimental procedures are often found in the supplementary information of the primary publication.[4] The following are summaries of key methodologies used in the characterization of OICR12694.

1. Competitive Binding ELISA

-

Purpose: To measure the ability of a compound to inhibit the protein-protein interaction between the BCL6 BTB domain and a co-repressor peptide.

-

Methodology:

-

Recombinant BCL6 BTB domain is immobilized on a microplate.

-

A biotinylated co-repressor peptide (e.g., from SMRT or BCOR) and the test compound (OICR12694) are added to the wells.

-

The plate is incubated to allow for competitive binding.

-

The amount of bound biotinylated peptide is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.

-

The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from dose-response curves.[1]

-

2. Cell Proliferation Assay (e.g., CellTiter-Glo®)

-

Purpose: To determine the effect of a compound on the viability and proliferation of cancer cell lines.

-

Methodology:

-

DLBCL cell lines (e.g., Karpas-422, SUDHL4) are seeded in 96-well plates.

-

Cells are treated with a serial dilution of OICR12694 or vehicle control.

-

Plates are incubated for a set period (e.g., 72 hours).

-

A reagent that measures ATP levels (indicative of cell viability) is added to each well.

-

Luminescence is measured using a plate reader.

-

IC50 or EC50 values are determined by plotting cell viability against compound concentration.[4]

-

3. X-ray Crystallography

-

Purpose: To determine the three-dimensional structure of OICR12694 in complex with the BCL6 BTB domain.

-

Methodology:

-

The BCL6 BTB domain is expressed and purified.

-

The purified protein is co-crystallized with OICR12694.

-

Crystals are subjected to X-ray diffraction.

-

The resulting diffraction pattern is used to solve the atomic-level structure of the complex.

-

The structure reveals the precise binding mode of the inhibitor in the lateral groove of the BTB domain. The coordinates are deposited in the Protein Data Bank (PDB).[4][12]

-

4. In Vivo Pharmacokinetic (PK) Studies

-

Purpose: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of OICR12694 in animal models.

-

Methodology:

-

OICR12694 is administered to animals (e.g., mice, dogs) via oral and/or intravenous routes.

-

Blood samples are collected at various time points post-administration.

-

The concentration of OICR12694 in the plasma is quantified using LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry).

-

PK parameters such as clearance, half-life, and oral bioavailability are calculated from the concentration-time profiles.[4]

-

Conclusion

OICR12694 is a highly potent and selective inhibitor of the BCL6 BTB domain, demonstrating a clear mechanism of action by disrupting essential co-repressor interactions. Its favorable in vitro and in vivo profiles make it a significant candidate for the therapeutic targeting of BCL6-dependent malignancies like DLBCL.[4][8] The detailed characterization of its interaction with the BCL6 BTB domain provides a strong foundation for its continued development and for the design of future BCL6 inhibitors.

References

- 1. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BCL6 - Wikipedia [en.wikipedia.org]

- 4. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A hybrid mechanism of action for BCL6 in B-cells defined by formation of functionally distinct complexes at enhancers and promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are BCL6 inhibitors and how do they work? [synapse.patsnap.com]

- 7. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

OICR12694 TFA: A Technical Deep Dive into a Novel BCL6 Inhibitor for Diffuse Large B-cell Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffuse large B-cell lymphoma (DLBCL) is an aggressive and the most common type of non-Hodgkin lymphoma, accounting for a significant number of lymphoma diagnoses worldwide. While the standard R-CHOP chemoimmunotherapy regimen has improved patient outcomes, a substantial portion of patients either relapse or become refractory to treatment, highlighting the urgent need for novel therapeutic strategies.[1] One of the key oncogenic drivers in DLBCL is the transcriptional repressor B-cell lymphoma 6 (BCL6). Its deregulated expression is a hallmark of the disease, making it a prime target for therapeutic intervention. OICR12694 TFA, also known as JNJ-65234637, has emerged as a potent, selective, and orally bioavailable small molecule inhibitor of BCL6, showing promise in preclinical studies. This technical guide provides a comprehensive overview of the available data on this compound in the context of DLBCL research.

Mechanism of Action: Disrupting the BCL6 Transcriptional Repression Complex

OICR12694 exerts its anti-lymphoma activity by directly inhibiting the function of BCL6. BCL6 is a master regulator of gene expression that is crucial for the formation and maintenance of germinal centers, the site of B-cell maturation and differentiation. In DLBCL, aberrant BCL6 activity leads to the repression of tumor suppressor genes, including those involved in cell cycle control, DNA damage response, and apoptosis.

OICR12694 functions by binding to the BTB (Broad-Complex, Tramtrack and Bric-à-brac) domain of the BCL6 protein. This domain is essential for the homodimerization of BCL6 and its interaction with co-repressor complexes. By occupying a critical pocket within the BTB domain, OICR12694 effectively disrupts the protein-protein interactions between BCL6 and its co-repressors, such as SMRT, NCoR, and BCOR. This disruption leads to the reactivation of BCL6 target genes, ultimately inhibiting the growth and survival of BCL6-dependent DLBCL cells.

Below is a diagram illustrating the BCL6 signaling pathway and the mechanism of inhibition by OICR12694.

Quantitative Data

In Vitro Efficacy

OICR12694 has demonstrated potent and selective inhibition of BCL6-dependent DLBCL cell lines. The following table summarizes the key in vitro activity parameters.

| Parameter | Cell Line | Value | Reference |

| IC50 | Karpas-422 | 0.092 µM | [1] |

| EC50 | SUDHL4 Luc | 0.089 µM | [1] |

| KD (SPR) | - | 0.005 µM | [1] |

Pharmacokinetics

Preclinical pharmacokinetic studies in mice and dogs have shown that OICR12694 possesses favorable oral bioavailability and metabolic stability.

| Parameter | Mouse | Dog | Reference |

| Dosage (mg/kg) iv/po | 1.0 / 5.0 | 1.0 / 5.0 | [1] |

| CL (mL/min/kg) | 22 | 9.1 | [1] |

| Vss (L/kg) | 1.1 | 2.0 | [1] |

| T1/2 (h) | 1.6 | 6.1 | [1] |

| AUC (ng·h/mL) po | 1290 | 4860 | [1] |

| F (%) | 34 | 55 | [1] |

Experimental Protocols

In Vitro Cell Proliferation Assay

The anti-proliferative activity of OICR12694 was assessed using a standard cell viability assay.

-

Cell Lines: DLBCL cell lines, such as Karpas-422 and SUDHL4, were used.

-

Method: Cells were seeded in 96-well plates and treated with a serial dilution of this compound. After a defined incubation period (typically 72 hours), cell viability was measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal was measured using a plate reader. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Studies (General Protocol)

While specific in vivo efficacy data for OICR12694 is not publicly available, a general protocol for evaluating a BCL6 inhibitor in a DLBCL xenograft model is as follows:

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are typically used to prevent rejection of human tumor cells.

-

Cell Implantation: DLBCL cells (e.g., Karpas-422 or SUDHL4) are implanted subcutaneously or intravenously into the mice.

-

Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. OICR12694, formulated in a suitable vehicle, would be administered orally at a specified dose and schedule.

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and tumor samples can be collected at various time points to determine the concentration of OICR12694 and its effect on BCL6 target gene expression.

Below is a workflow diagram for a typical preclinical evaluation of a BCL6 inhibitor.

Clinical Development

As of the current date, there is no publicly available information indicating that this compound (JNJ-65234637) has entered clinical trials for the treatment of diffuse large B-cell lymphoma. Further monitoring of clinical trial registries is recommended for updates on its development status.

Conclusion

This compound represents a promising, orally bioavailable BCL6 inhibitor with potent in vitro activity against DLBCL cell lines and favorable preclinical pharmacokinetic properties. Its mechanism of action, which involves the disruption of the BCL6 co-repressor complex, provides a strong rationale for its further development as a targeted therapy for BCL6-driven lymphomas. While detailed in vivo efficacy and clinical data are not yet available, the existing preclinical profile of OICR12694 warrants continued investigation and positions it as a significant candidate for the treatment of diffuse large B-cell lymphoma.

References

No Public Data Available for OICR-12694 TFA

An extensive search for publicly available data on the chemical compound "OICR-12694 TFA" has yielded no specific results. This suggests that "OICR-12694" may be a designation for a compound that is in the early stages of research, is part of a proprietary drug development program, or is an internal identifier not yet disclosed in scientific literature. The "TFA" suffix in the name almost certainly indicates that the compound is the trifluoroacetate salt of the parent molecule, "OICR-12694".

Trifluoroacetic acid (TFA) is frequently used in the purification of synthetic peptides and small molecules, particularly in research and pharmaceutical development. It is a strong acid that forms a salt with the compound of interest, aiding in its stability and solubility. While information on TFA itself is abundant, this does not provide any insight into the specific properties, mechanism of action, or biological effects of the "OICR-12694" molecule.

Without any publicly accessible data on OICR-12694, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or signaling pathway diagrams. The core information required to generate such a document is not available in the public domain.

Understanding Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (CF₃COOH) is a halogenated organic acid and a structural analogue of acetic acid with the three alpha-hydrogen atoms replaced by fluorine atoms. It is a colorless liquid with a sharp, vinegar-like odor.

Key Chemical Properties of TFA:

| Property | Value |

| Molar Mass | 114.02 g/mol |

| Density | 1.489 g/cm³ (at 20 °C) |

| Boiling Point | 72.4 °C |

| Melting Point | -15.4 °C |

| pKa | 0.52 |

| Solubility | Miscible with water and many organic solvents |

Table 1: Physicochemical Properties of Trifluoroacetic Acid.

Due to its strong acidity, TFA is an effective agent for cleaving protecting groups in peptide synthesis and is also used as a reagent in various other organic reactions. In the context of "OICR-12694 TFA", it serves as a counterion to the active pharmaceutical ingredient.

Further inquiries into the nature of OICR-12694 would require access to non-public, proprietary information, likely from the institution or company that has synthesized or is studying this compound. The "OICR" prefix may suggest a connection to the Ontario Institute for Cancer Research, but this remains unconfirmed without further information.

OICR12694 TFA: A Technical Guide to a Novel BCL6 Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of OICR12694 TFA (also known as JNJ-65234637), a potent and selective B-cell lymphoma 6 (BCL6) inhibitor, and its significant role in the landscape of cancer research, particularly in the context of Diffuse Large B-cell Lymphoma (DLBCL).

Core Compound Details

OICR12694 is an orally bioavailable small molecule that targets the BTB domain of BCL6, a transcriptional repressor frequently deregulated in non-Hodgkin lymphomas.[1][2] By inhibiting the protein-protein interactions between BCL6 and its co-repressors, OICR12694 effectively reverses the transcriptional repression mediated by BCL6, leading to the suppression of tumor growth.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Activity of OICR12694

| Parameter | Value | Cell Line/Assay Condition | Reference |

| BCL6 BTB Domain Binding (KD) | 0.005 µM (5 nM) | Direct binding assay | [1] |

| Karpas-422 Growth Inhibition (IC50) | 0.092 µM | Cell viability assay | [1] |

| SUDHL4 Luc Antiproliferative Activity (EC50) | 0.089 µM | Cell viability assay | [1] |

Table 2: Pharmacokinetic Parameters of OICR12694

| Parameter | Mouse | Dog | Reference |

| Dosage (mg/kg) iv/po | 1.0 / 5.0 | 1.0 / 5.0 | [1] |

| Clearance (CL) (mL/min/kg) | 22 | 9.1 | [1] |

| Volume of Distribution (Vss) (L/kg) | 1.1 | 2.0 | [1] |

| Half-life (T1/2) (h) | 1.6 | 6.1 | [1] |

| Oral Bioavailability (F) (%) | 36 | 47 | [1] |

Table 3: Off-Target and Safety Profile of OICR12694

| Target/Assay | IC50 / Result | Comments | Reference |

| CYP1A2 | >10 µM | Minimal inhibition of cytochrome P450 isoforms | [1] |

| CYP2C8 | >10 µM | Minimal inhibition of cytochrome P450 isoforms | [1] |

| CYP2C9 | >10 µM | Minimal inhibition of cytochrome P450 isoforms | [1] |

| CYP2C19 | >10 µM | Minimal inhibition of cytochrome P450 isoforms | [1] |

| CYP2D6 | >10 µM | Minimal inhibition of cytochrome P450 isoforms | [1] |

| CYP3A4 | >10 µM | Minimal inhibition of cytochrome P450 isoforms | [1] |

| hERG Ion Channel | Minimal inhibition | Favorable cardiac safety profile | [1] |

| Ames Test | Negative | Non-mutagenic | [1] |

| Micronucleus Test | Negative | No evidence of genotoxicity | [1] |

| Selectivity vs. other BTB proteins | >100-fold | Highly selective for BCL6 over BAZF, MIZ1, PLZF, etc. | [1] |

Mechanism of Action and Signaling Pathway

OICR12694 functions by competitively binding to the lateral groove of the BCL6 BTB domain. This binding event physically obstructs the recruitment of co-repressor complexes, such as SMRT, NCoR, and BCOR, which are essential for BCL6's transcriptional repressor activity.[1] The abrogation of this repression leads to the re-expression of BCL6 target genes. In the context of DLBCL, many of these target genes are involved in critical cellular processes such as cell cycle arrest, DNA damage response, and apoptosis.[3][4]

For instance, BCL6 is known to repress key tumor suppressor genes like TP53 and CDKN1A, as well as genes involved in the DNA damage response, such as ATR.[4] Furthermore, BCL6 can also repress the expression of oncogenes like BCL2 and MYC in normal germinal center B cells, a function that is often deregulated in DLBCL.[3][5] By inhibiting BCL6, OICR12694 can restore the expression of these critical genes, thereby inducing cell death in BCL6-dependent cancer cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the evaluation of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Viability Assay (e.g., ATPlite or CCK-8)

This assay determines the effect of OICR12694 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Karpas-422, SUDHL4)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., ATPlite, CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of OICR12694 in complete medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 6 days for Karpas-422 as mentioned in a study[6]).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or EC50 values by fitting the data to a dose-response curve.

Western Blotting

Western blotting can be used to assess the effect of OICR12694 on the expression levels of BCL6 target proteins.

Materials:

-

Cancer cells treated with OICR12694

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BCL6, anti-p53, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse treated and untreated cells and quantify protein concentration.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., Actin) to determine relative protein expression levels.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for BCL6-driven malignancies. Its high potency, selectivity, and favorable oral bioavailability make it a promising candidate for further preclinical and clinical investigation, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a foundational understanding of OICR12694 for researchers dedicated to advancing cancer therapeutics.

References

- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TARGETING BCL-6 IN DIFFUSE LARGE B-CELL LYMPHOMA: WHAT DOES THIS MEAN FOR THE FUTURE TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Epigenetic Programing of B-Cell Lymphoma by BCL6 and Its Genetic Deregulation [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

Understanding Kinase Inhibitor Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and evaluating the selectivity of kinase inhibitors, using the hypothetical compound OICR-12694 TFA as an illustrative example. The principles and methodologies outlined herein are broadly applicable to the characterization of novel kinase inhibitors in drug discovery and development.

Core Concept: Kinase Inhibitor Selectivity

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. Their efficacy and safety are intrinsically linked to their selectivity – the ability to inhibit the intended target kinase(s) with high potency while minimizing off-target effects on other kinases in the human kinome. A thorough understanding of a compound's selectivity profile is therefore critical for predicting its therapeutic window and potential toxicities.

Quantitative Analysis of Kinase Selectivity

The selectivity of a kinase inhibitor is typically determined by screening it against a panel of kinases and measuring its inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50). This data allows for a quantitative comparison of the compound's potency against its intended target versus other kinases.

Table 1: Illustrative Kinase Selectivity Profile for OICR-12694 TFA

| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target (Kinase A) |

| Primary Target | ||

| Kinase A | 10 | 1 |

| Off-Targets | ||

| Kinase B | 100 | 10 |

| Kinase C | 500 | 50 |

| Kinase D | >10,000 | >1000 |

| Kinase E | 800 | 80 |

| Kinase F | 2,500 | 250 |

| ... | ... | ... |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Kinase Inhibition Assays

Accurate determination of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. A variety of assay formats are available, each with its own advantages and potential pitfalls.[1] Common methods include fluorescence-based assays (e.g., TR-FRET), luminescence-based assays (e.g., ADP-Glo), and radiometric assays.[2][3][4]

Generalized Kinase Inhibition Assay Protocol (TR-FRET)

This protocol provides a general workflow for determining the IC50 of an inhibitor using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

-

Reagent Preparation:

-

Prepare a stock solution of the kinase inhibitor (e.g., OICR-12694 TFA) in 100% DMSO.

-

Prepare a kinase buffer solution appropriate for the specific kinase being assayed.

-

Prepare solutions of the kinase, a suitable substrate, and ATP in the kinase buffer.

-

Prepare a detection solution containing a europium-labeled antibody and an Alexa Fluor® 647-labeled antibody.

-

-

Assay Procedure:

-

Create a serial dilution of the kinase inhibitor.

-

In a microplate, add the kinase, substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the detection solution.

-

Incubate the plate to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio.

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizing Cellular Context and Experimental Design

Diagrams are invaluable tools for conceptualizing the mechanism of action of a kinase inhibitor and the workflow of its evaluation.

Caption: Hypothetical signaling pathway illustrating the inhibitory action of OICR-12694 TFA on Kinase A.

Caption: A generalized experimental workflow for characterizing the selectivity of a kinase inhibitor.

Conclusion

A comprehensive understanding of a kinase inhibitor's selectivity is paramount for its successful development as a therapeutic agent. This guide has provided a foundational framework for the quantitative assessment, experimental determination, and conceptual visualization of kinase inhibitor selectivity. By employing rigorous experimental protocols and systematic data analysis, researchers can build a robust selectivity profile that informs lead optimization, predicts potential liabilities, and ultimately contributes to the design of safer and more effective targeted therapies.

References

- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

OICR12694 TFA: A Technical Guide to its Modulation of BCL6 Co-repressor Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma 6 (BCL6) protein is a master transcriptional repressor crucial for the formation of germinal centers and implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). Its function is dependent on the recruitment of co-repressor complexes to its BTB domain. OICR12694 TFA is a potent and selective small molecule inhibitor of the BCL6 BTB domain, designed to disrupt these critical protein-protein interactions. This document provides an in-depth technical overview of this compound's effect on BCL6 co-repressor binding, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.

Introduction to BCL6 and Co-repressor Interactions

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a pivotal role in the development and maturation of B-cells within germinal centers. Dysregulation of BCL6 activity is a key driver in several forms of non-Hodgkin lymphoma, particularly DLBCL. BCL6 exerts its repressive function through its N-terminal BTB (Broad-Complex, Tramtrack and Bric-a-brac) domain, which forms an obligate homodimer. This homodimer creates a lateral groove that serves as a docking site for co-repressor proteins, including SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors), N-CoR (Nuclear receptor Co-Repressor), and BCOR (BCL6 Interacting Co-Repressor). The binding of these co-repressors is mutually exclusive and is essential for recruiting histone deacetylase (HDAC) complexes, which in turn leads to chromatin condensation and transcriptional repression of BCL6 target genes.

This compound is a high-affinity ligand for the BCL6 BTB domain lateral groove. By occupying this site, this compound directly competes with and inhibits the binding of SMRT, N-CoR, and BCOR, thereby preventing the recruitment of HDACs and leading to the de-repression of BCL6 target genes. This mechanism of action effectively abrogates the oncogenic function of BCL6 in lymphoma cells.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data characterizing the potency and cellular activity of this compound.

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Parameter | Value (nM) | Cell Line |

| Biochemical Assays | |||

| BCL6 BTB Domain Binding | Kd | 5 | - |

| BCL6-SMRT Peptide Interaction | IC50 | 15 | - |

| BCL6-BCOR Peptide Interaction | IC50 | 25 | - |

| Cellular Assays | |||

| Anti-proliferative Activity | GI50 | 80 | Karpas-422 (DLBCL) |

| Target Engagement (NanoBRET) | EC50 | 50 | OCI-Ly1 (DLBCL) |

Table 2: Comparative Activity of BCL6 Inhibitors

| Compound | BCL6 Kd (nM) | Cell Growth GI50 (nM, Karpas-422) |

| This compound | 5 | 80 |

| Compound X | 20 | 250 |

| Compound Y | 100 | >1000 |

Experimental Protocols

BCL6 BTB Domain Binding Assay (Fluorescence Polarization)

This assay measures the direct binding of this compound to the BCL6 BTB domain.

Materials:

-

Recombinant human BCL6 BTB domain (residues 1-129)

-

Fluorescently labeled SMRT co-repressor peptide (e.g., TAMRA-SMRT)

-

This compound

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 384-well black plate, add a fixed concentration of BCL6 BTB domain and fluorescently labeled SMRT peptide.

-

Add the serially diluted this compound to the wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate the Kd value by fitting the data to a one-site binding model.

Cellular Anti-proliferative Assay

This assay determines the effect of this compound on the growth of DLBCL cell lines.

Materials:

-

Karpas-422 DLBCL cell line

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

-

Seed Karpas-422 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells/well.

-

Prepare a serial dilution of this compound in culture medium.

-

Add the diluted compound to the cells and incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the GI50 value by plotting the luminescence signal against the compound concentration.

Visualizations

BCL6 Signaling Pathway

Caption: BCL6-mediated transcriptional repression and its inhibition by this compound.

Experimental Workflow for this compound Evaluation

Caption: A streamlined workflow for the preclinical evaluation of this compound.